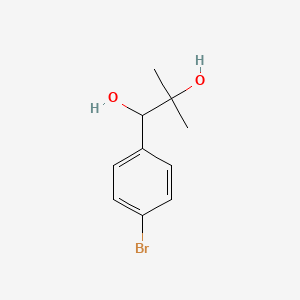

1-(4-Bromophenyl)-2-methylpropane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Bromophenyl)-2-methylpropane-1,2-diol is a chemical compound that can be synthesized through various chemical reactions involving bromophenyl and methylpropane moieties. The compound is characterized by the presence of a bromine atom attached to a phenyl ring and a diol group on a methylpropane structure.

Synthesis Analysis

The synthesis of related bromophenyl compounds has been explored in several studies. For instance, a palladium-catalyzed reaction of 2-hydroxy-2-methylpropiophenone with aryl bromides leads to multiple arylation, which could potentially be applied to synthesize compounds similar to 1-(4-Bromophenyl)-2-methylpropane-1,2-diol . Additionally, the Reformatsky reaction has been used to create diastereomeric compounds from 2-phenylpropanal and methyl α-bromopropionate, which could be a step towards synthesizing the diol . Moreover, the synthesis of phenylpropanoid derivative bromophenols has been reported, which includes the formation of compounds with bromo and diol functional groups .

Molecular Structure Analysis

The molecular structure of bromophenyl compounds can be complex, with potential for various isomers and stereochemistry. The stereochemistry of nucleophilic addition reactions, such as the Reformatsky reaction, plays a significant role in the final structure of the synthesized compounds . The crystal and molecular structure of related compounds, such as 4-bromo-1,2,2,3-tetramethyl-1-phenylphosphetanium bromide, has been determined, providing insights into the possible configuration of bromophenyl compounds .

Chemical Reactions Analysis

Bromophenyl compounds can undergo a variety of chemical reactions. For example, the electrochemical reduction of dibromo-phenylpropanes can lead to reductive cleavage and double-bond migration . The reactivity of bromophenyl compounds with nucleophiles has been studied, with decomposition pathways involving bromo and nitro groups . These studies provide a foundation for understanding the chemical behavior of 1-(4-Bromophenyl)-2-methylpropane-1,2-diol.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromophenyl compounds are influenced by their molecular structure. For instance, the presence of intramolecular hydrogen bonding can affect the NMR spectra and complexation reactions of bromophenyl compounds . The solvent effect on complexation has also been investigated, which is relevant for understanding the solubility and reactivity of such compounds . The metastable ion and collision-induced dissociation study of bromophenyl ions provide additional information on the stability and fragmentation patterns of these molecules .

Applications De Recherche Scientifique

1. Role in Phenanthrene Synthesis

The compound 1-(4-Bromophenyl)-2-methylpropane-1,2-diol is involved in the synthesis of phenanthrenes via a [4+2] benzannulation reaction. This process, facilitated by iron catalysis, allows the formation of substituted phenanthrenes, indicating the compound's potential role in complex organic synthesis and its compatibility with sensitive functional groups like bromide and olefin (Matsumoto, Ilies, & Nakamura, 2011).

2. Use as a Protecting Group for Boronic Acids

A derivative of 1-(4-Bromophenyl)-2-methylpropane-1,2-diol, namely 1-(4-methoxyphenyl)-2-methylpropane-1,2-diol (MPMP-diol), is utilized as a protecting group for boronic acids. This role is crucial in organic synthesis, providing a way to protect the boronic acid functional group during chemical reactions, and can be deprotected under mild conditions (Yan, Jin, & Wang, 2005).

3. Synthesis of Bromophenol Derivatives

The compound also plays a role in the synthesis of bromophenols and phenylpropanoid derivatives. It's involved in the formation of compounds like 3,4-dibromo-5-(butoxymethyl)benzene-1,2-diol and 3,4-dibromo-5-(3-hydroxy-2-methylpropyl)benzene-1,2-diol. These syntheses demonstrate the compound's utility in forming complex molecular structures and exploring new chemical entities (Bayrak & Menzek, 2020).

4. Biocatalytic Applications

In biocatalysis, stereoselective biosynthesis involves the compound as a catabolic product. It's part of a process where fungi like Bjerkandera adusta convert L-phenylalanine into 1-arylpropane-1,2-diols. This indicates its role in microbial metabolism and potential applications in biotransformation and natural product synthesis (Silk & Macaulay, 2003).

Mécanisme D'action

Target of Action

Similar compounds have been known to interact with various proteins and enzymes, affecting their function and leading to changes in cellular processes .

Mode of Action

It is known that similar compounds can interact with their targets through various mechanisms, such as binding to the active site, causing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cellular metabolism, signal transduction, or gene expression .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects can range from changes in cellular function, alterations in signal transduction pathways, to modulation of gene expression, depending on the specific targets and mode of action .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially affect the action of the compound .

Propriétés

IUPAC Name |

1-(4-bromophenyl)-2-methylpropane-1,2-diol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,13)9(12)7-3-5-8(11)6-4-7/h3-6,9,12-13H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCDLSWXJYLGULJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C1=CC=C(C=C1)Br)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromophenyl)-2-methylpropane-1,2-diol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-([1,1'-biphenyl]-4-yl)-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2514154.png)

![2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}acetic acid](/img/structure/B2514157.png)

![2-{[(4-Fluorophenyl)imino]methyl}-4-nitrophenol](/img/structure/B2514160.png)

![2-{[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B2514162.png)

![3-[(E)-2-[(4-chlorophenyl)amino]-1-nitroethenyl]-1,3-dihydro-2-benzofuran-1-one](/img/structure/B2514167.png)

![Cyclopropyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2514169.png)

![benzyl N-{3-formylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B2514170.png)

![1-(Indolin-1-yl)-2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2514174.png)

![N'-[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2514175.png)